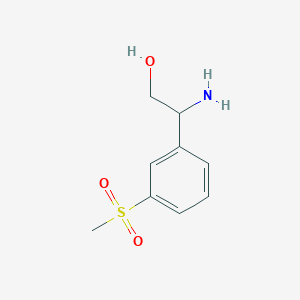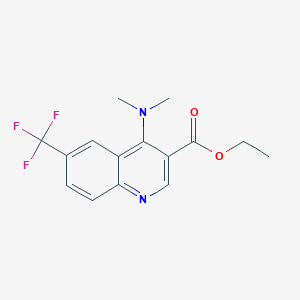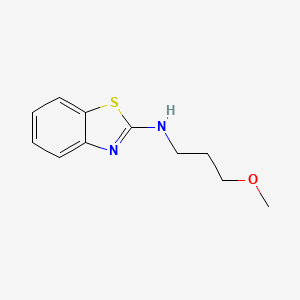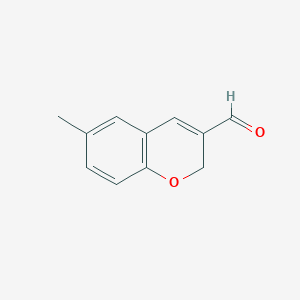
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: is a chemical compound with the following structural formula:
C9H5F5N
It belongs to the class of fluorinated organic compounds and contains both pyridine and cyano (carbonitrile) functional groups. The compound’s unique fluorinated substituents make it interesting for various applications.
Preparation Methods
Synthetic Routes::
Direct Synthesis:
Alternative Route:
- While not widely produced on an industrial scale, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity::
- It is relatively inert toward common nucleophiles and bases.
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: exhibits limited reactivity due to the electron-withdrawing nature of its fluorinated substituents.
Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., m-chloroperbenzoic acid) to form corresponding pyridine N-oxides.
Reduction: Reduction with suitable reducing agents (e.g., lithium aluminum hydride) can yield the corresponding pentafluoroethylpyridine.
Substitution: The cyano group can be substituted using nucleophiles (e.g., amines) under basic conditions.
- The major products depend on the specific reaction conditions. Commonly observed products include N-oxides and substituted derivatives.
Scientific Research Applications
Catalysis: The compound’s fluorinated substituents enhance its stability and solubility, making it useful in catalytic reactions.
Materials Science: It can serve as a building block for designing novel materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its stability and lipophilicity.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include:
5,6-Bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile: stands out due to its highly fluorinated structure.
Properties
Molecular Formula |
C10H2F10N2 |
|---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
5,6-bis(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H2F10N2/c11-7(12,9(15,16)17)5-1-4(2-21)3-22-6(5)8(13,14)10(18,19)20/h1,3H |
InChI Key |
HZVAXUUHQHYXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-](/img/structure/B12113147.png)
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)

![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)

![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)
